

A Comparative Analysis of the Carcinogenic Potential of Tetrachloroethane Isomers

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Compound of Interest

Compound Name: 1,1,1,2-Tetrachloroethane

Cat. No.: B7800634

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A detailed guide for researchers, scientists, and drug development professionals on the carcinogenicity of 1,1,2,2-tetrachloroethane and **1,1,1,2-tetrachloroethane**, supported by experimental data and mechanistic insights.

The tetrachloroethane isomers, 1,1,2,2-tetrachloroethane and **1,1,1,2-tetrachloroethane**, have been subject to extensive toxicological evaluation due to their historical industrial use and potential for human exposure. This guide provides a comparative overview of their carcinogenicity, drawing upon key studies to highlight differences in their tumorigenic profiles, underlying mechanisms, and the experimental protocols used in their assessment.

Executive Summary

Both 1,1,2,2-tetrachloroethane and **1,1,1,2-tetrachloroethane** have demonstrated carcinogenic activity in animal bioassays, primarily targeting the liver in mice. However, the strength of evidence and the specific tumor types observed differ between the two isomers. 1,1,2,2-Tetrachloroethane is a potent inducer of hepatocellular carcinomas in mice of both sexes.[1] In contrast, **1,1,1,2-tetrachloroethane** has been shown to increase the incidence of hepatocellular adenomas in both sexes and carcinomas in female mice.[2] Mechanistically, the carcinogenicity of both isomers is linked to their metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can induce cellular damage. For 1,1,2,2-tetrachloroethane, this damage is thought to involve direct DNA binding and oxidative stress, while for **1,1,1,2-tetrachloroethane**, a non-genotoxic mechanism involving cytotoxicity and regenerative cell proliferation is suggested.

Quantitative Carcinogenicity Data

The following tables summarize the key quantitative findings from long-term carcinogenicity studies conducted by the National Toxicology Program (NTP).

Table 1: Carcinogenicity of 1,1,2,2-Tetrachloroethane in B6C3F1 Mice (Oral Gavage)

Sex	Dose (mg/kg)	Vehicle Control Incidence	Low Dose Incidence	High Dose Incidence
Male	0, 142, 284	1/18 (6%)	13/50 (26%)	44/49 (90%)
Female	0, 142, 284	0/20 (0%)	30/48 (63%)	43/47 (91%)

Data from a 78-week study. Incidence represents the number of animals with hepatocellular carcinomas.

Table 2: Carcinogenicity of 1,1,1,2-Tetrachloroethane in B6C3F1 Mice (Oral Gavage)

Sex	Tumor Type	Dose (mg/kg)	Vehicle Control Incidence	Low Dose Incidence	High Dose Incidence
Male	Hepatocellular Adenoma	0, 250, 500	6/48 (13%)	14/46 (30%)	21/50 (42%)
	Hepatocellular Carcinoma	12/48 (25%) 13/46 (28%)	6/50 (12%)		
Female	Hepatocellular Adenoma	0, 250, 500	4/49 (8%)	8/46 (17%)	24/48 (50%)
	Hepatocellular Carcinoma	1/49 (2%) 5/46 (11%)	6/48 (13%)		

Data from a 103-week study. The high-dose group administration was terminated at 65 weeks due to toxicity.[3]

Experimental Protocols

The carcinogenicity of tetrachloroethane isomers has been primarily evaluated through long-term animal bioassays. The following provides a detailed overview of the methodologies employed in the key NTP studies.

Test Article and Administration

- Chemicals: 1,1,2,2-Tetrachloroethane (CAS No. 79-34-5) and **1,1,1,2-Tetrachloroethane** (CAS No. 630-20-6), with purity typically exceeding 99%.
- Vehicle: Corn oil.
- Route of Administration: Oral gavage.
- Frequency: 5 days per week.
- Volume: The volume of the corn oil solution administered was adjusted based on the animal's body weight to deliver the target dose.

Animal Models

- Species and Strain:
 - Mice: B6C3F1
 - Rats: F344/N
- Age at Start of Study: 6 weeks.
- Group Size: Typically 50 animals per sex per dose group.
- Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle.
- Diet and Water: Standard laboratory chow and water were provided ad libitum.

Study Duration and Observations

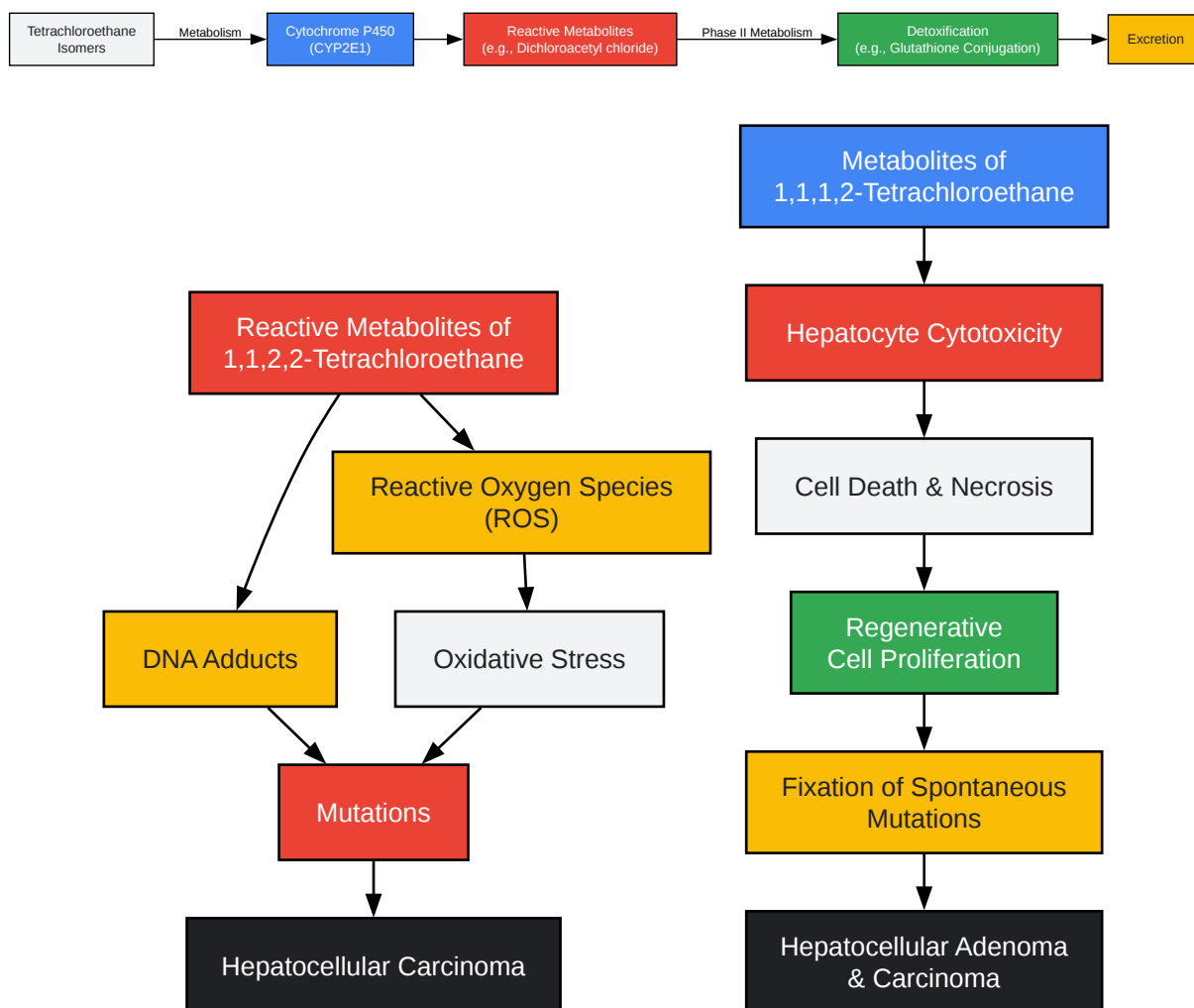
- Duration:
 - 1,1,2,2-Tetrachloroethane: 78 weeks.
 - **1,1,1,2-Tetrachloroethane**: 103 weeks (with early termination for the high-dose mouse group at 65 weeks).^[3]
- Clinical Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.
- Necropsy and Histopathology: At the end of the study, all animals underwent a complete necropsy. A comprehensive set of tissues from each animal was collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.

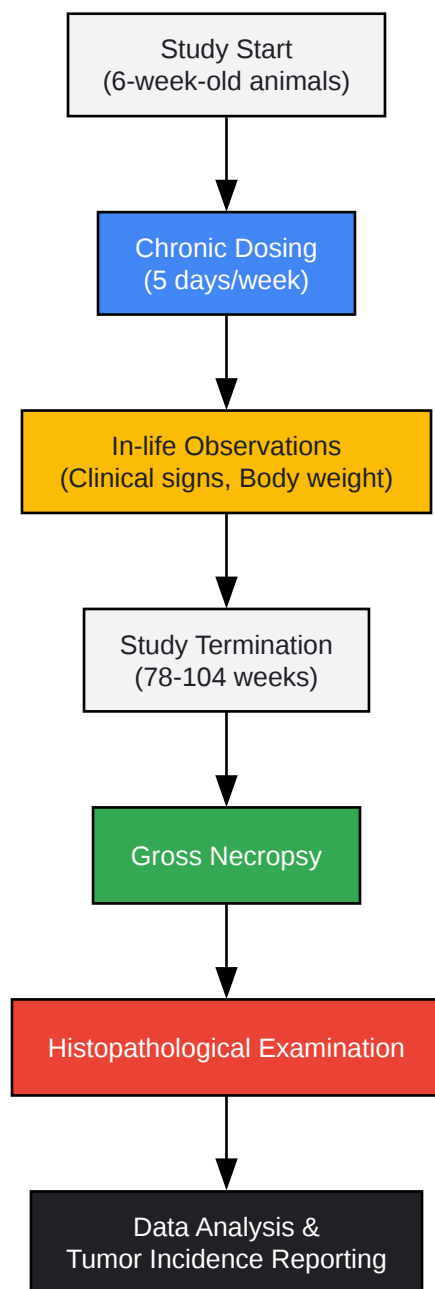
Mechanistic Insights and Signaling Pathways

The carcinogenic effects of tetrachloroethane isomers are intrinsically linked to their metabolic activation in the liver.

Metabolism and Bioactivation

Both 1,1,2,2- and **1,1,1,2-tetrachloroethane** are metabolized by the cytochrome P450 (CYP) enzyme system. This process generates reactive intermediates that are central to their toxicity.





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